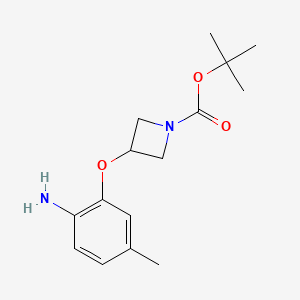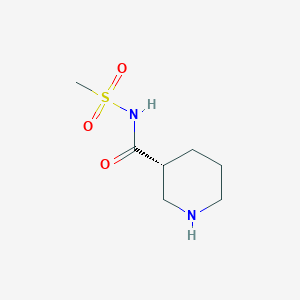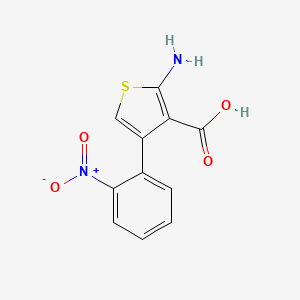
tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate: is a newly functionalized heterocyclic amino acid. It was obtained via a [3+2] cycloaddition reaction. The compound’s structure was confirmed through detailed NMR spectroscopic experiments, high-resolution mass spectrometry (HRMS), and elemental analysis .
Vorbereitungsmethoden
The synthetic route for tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate involves a [3+2] cycloaddition. Unfortunately, specific reaction conditions were not provided in the available literature. this method allows for the incorporation of the azetidine ring into the compound’s structure.
Analyse Chemischer Reaktionen
Reactions::
- Other potential reactions may include oxidation, reduction, and substitution, but further research is needed to explore these possibilities.
[3+2] Cycloaddition: This key step involves the reaction of an azetidine precursor with another molecule (dipolarophile) to form the final compound.
- The [3+2] cycloaddition likely requires a suitable azetidine precursor and a dipolarophile.
- Specific reagents and conditions would depend on the chosen synthetic route.
Major Products:: The major product is tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate itself.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate can serve as a building block for the synthesis of other compounds due to its unique structure.
- It may find applications in the design of novel heterocyclic molecules.
- Further research is needed to explore its biological and medicinal properties.
- The compound’s potential as a drug candidate or bioactive agent warrants investigation.
- This compound could be relevant in the development of specialty chemicals or materials.
Wirkmechanismus
The specific mechanism by which tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate exerts its effects remains unknown. Further studies are required to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Unfortunately, no direct comparison with similar compounds was available in the literature. exploring related heterocyclic amino acids and their properties could provide insights into its uniqueness.
Eigenschaften
Molekularformel |
C15H22N2O3 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
tert-butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-10-5-6-12(16)13(7-10)19-11-8-17(9-11)14(18)20-15(2,3)4/h5-7,11H,8-9,16H2,1-4H3 |
InChI-Schlüssel |
BHEFKUJCEKBCAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N)OC2CN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate](/img/structure/B12073593.png)
![6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073596.png)


![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)





![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)



